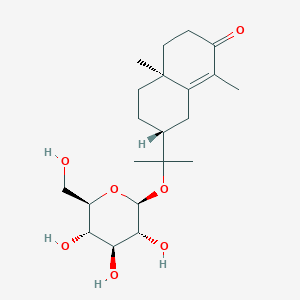
Nelumnucifoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The isolation of Nelumnucifoside B from Nelumbo nucifera involves a series of chromatographic techniques. The leaves of the plant are typically subjected to extraction using solvents such as methanol or ethanol . The extract is then fractionated using column chromatography, and further purification is achieved through high-performance liquid chromatography (HPLC) . The structure of this compound is confirmed using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
advancements in biotechnological methods and large-scale extraction techniques may pave the way for its industrial production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Nelumnucifoside B can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Nelumnucifoside B has shown potential in various scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene biosynthesis and chemical transformations.
Mécanisme D'action
Nelumnucifoside B exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . By inhibiting this enzyme, this compound reduces the absorption of fats, thereby contributing to its anti-obesity effects . Additionally, it inhibits adipocyte differentiation, which further supports its role in weight management .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nelumnucifoside A: Another megastigmane isolated from Nelumbo nucifera, with similar bioactive properties.
Uniqueness
Nelumnucifoside B is unique due to its specific eudesmane sesquiterpene structure, which contributes to its distinct bioactive properties . Its ability to inhibit both pancreatic lipase and adipocyte differentiation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H34O7 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(4aS,7R)-1,4a-dimethyl-7-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C21H34O7/c1-11-13-9-12(5-7-21(13,4)8-6-14(11)23)20(2,3)28-19-18(26)17(25)16(24)15(10-22)27-19/h12,15-19,22,24-26H,5-10H2,1-4H3/t12-,15-,16-,17+,18-,19+,21+/m1/s1 |
Clé InChI |
XHAUOHBDNZKIEL-NTUCQIPKSA-N |
SMILES isomérique |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















